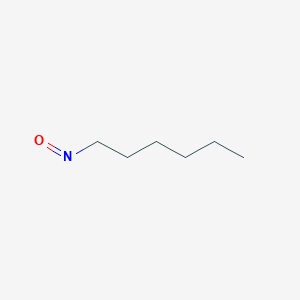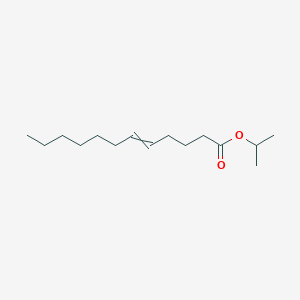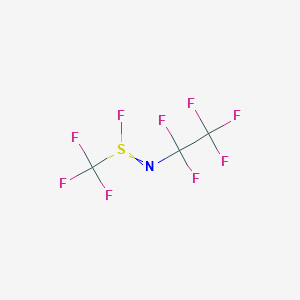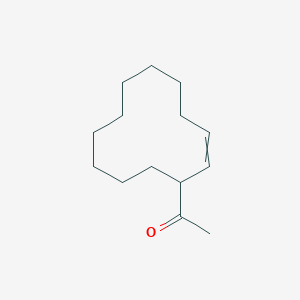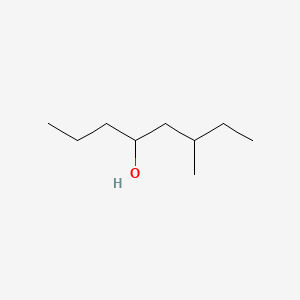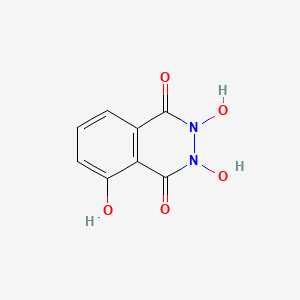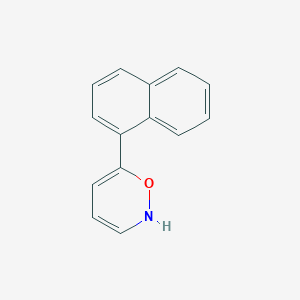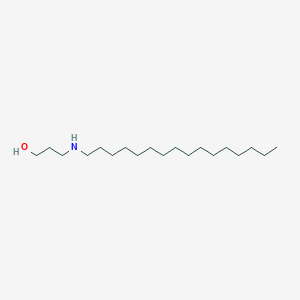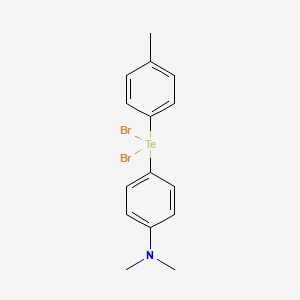![molecular formula C6H18Br3NSi3 B14477405 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine CAS No. 65109-37-7](/img/structure/B14477405.png)
1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine is a unique organosilicon compound characterized by the presence of bromine and dimethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine typically involves the reaction of 1,1-dimethylsilanamine with brominating agents such as bromine or N-bromosuccinimide. The reaction is carried out under controlled conditions to ensure the selective bromination of the silicon and nitrogen atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon and nitrogen atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex organosilicon compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alkoxides in the presence of a base.
Oxidation Reactions: Often use oxidizing agents such as hydrogen peroxide or peracids.
Reduction Reactions: May involve reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Yield substituted silanamines with various functional groups.
Oxidation Reactions: Produce oxidized derivatives of the original compound.
Reduction Reactions: Result in reduced forms of the compound with altered silicon and nitrogen oxidation states.
Scientific Research Applications
1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine has several applications in scientific research:
Organic Synthesis: Used as a building block for synthesizing more complex organosilicon compounds.
Materials Science: Employed in the development of silicon-based materials with unique properties.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine involves its ability to participate in various chemical reactions due to the presence of reactive bromine and dimethylsilyl groups. These groups facilitate the formation of new bonds with other molecules, enabling the compound to act as a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
- 1-Bromo-N,N,N’,N’-tetramethylboranediamine
- Bromodimethylborane
- Tris(dimethylamino)borane
Comparison: 1-Bromo-N,N-bis[bromo(dimethyl)silyl]-1,1-dimethylsilanamine is unique due to its specific combination of bromine and dimethylsilyl groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
65109-37-7 |
|---|---|
Molecular Formula |
C6H18Br3NSi3 |
Molecular Weight |
428.18 g/mol |
IUPAC Name |
[[bis[bromo(dimethyl)silyl]amino]-bromo-methylsilyl]methane |
InChI |
InChI=1S/C6H18Br3NSi3/c1-11(2,7)10(12(3,4)8)13(5,6)9/h1-6H3 |
InChI Key |
WDVUCCXFYZWSJB-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(N([Si](C)(C)Br)[Si](C)(C)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


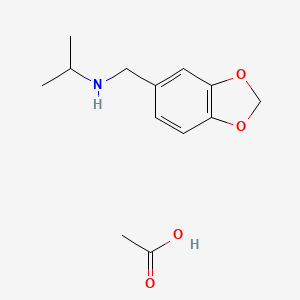
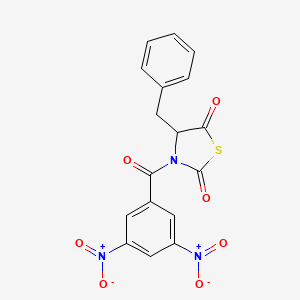
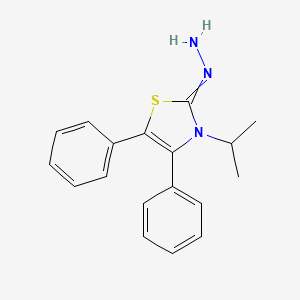
![7-Chloro-3-phenyl-3,4-dihydropyridazino[6,1-c][1,2,4]oxadiazin-3-ol](/img/structure/B14477350.png)
